molecular formula C16H12Cl2O B8761633 4-(2,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one

4-(2,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B8761633
M. Wt: 291.2 g/mol
InChI Key: CADNHVPYLGFYJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05019655

Procedure details

In a suspension of 60 g (0.45 mole) of aluminium chloride in 100 ml of metadichlorobenzene, 28.8 g (0.2 mole) of α-naphthol are introduced in 10 minutes: the temperature rises from 20° to 45° C. The medium is heated for 1 hour 30 mins at 65° C. then hydrolysed with 400 ml of water. After decantation, the organic phase is separated and concentrated in a vacuum from 2 to 5 torrs at 80° C. The residue is dissolved in 100 ml of isopropanol and the resultant solution cooled at 0° C. for 2 hours. The light beige solid formed is separated by filtration and dried to obtain 41.5 g of the expected compound.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
28.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Yield
71%

Identifiers

REACTION_CXSMILES
[Cl-:1].[Al+3].[Cl-:3].[Cl-].[C:5]1([OH:15])[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7][CH:6]=1.O>ClC1C=CC=C(Cl)C=1>[Cl:1][C:5]1[CH:14]=[C:9]([Cl:3])[CH:8]=[CH:7][C:6]=1[CH:8]1[C:9]2[C:14](=[CH:13][CH:12]=[CH:11][CH:10]=2)[C:5](=[O:15])[CH2:6][CH2:7]1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
28.8 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)O
Name
Quantity
100 mL
Type
solvent
Smiles
ClC1=CC(=CC=C1)Cl
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are introduced in 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
rises from 20° to 45° C
CUSTOM
Type
CUSTOM
Details
After decantation, the organic phase is separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in a vacuum from 2 to 5 torrs at 80° C
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in 100 ml of isopropanol
TEMPERATURE
Type
TEMPERATURE
Details
the resultant solution cooled at 0° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The light beige solid formed
CUSTOM
Type
CUSTOM
Details
is separated by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)C1CCC(C2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 41.5 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 142.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.